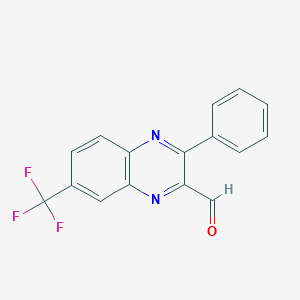
(1H-Inden-1-yl)(dimethyl)(prop-2-en-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Inden-1-yl)(dimethyl)(prop-2-en-1-yl)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to carbon atoms. The structure of this compound includes an indene moiety, a dimethylsilyl group, and a prop-2-en-1-yl group. This unique combination of functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Inden-1-yl)(dimethyl)(prop-2-en-1-yl)silane typically involves the reaction of indene with dimethylchlorosilane and allylmagnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include tetrahydrofuran (THF) or diethyl ether.
Catalyst: A catalyst such as a transition metal complex may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1H-Inden-1-yl)(dimethyl)(prop-2-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Nucleophiles: Nucleophiles like Grignard reagents or organolithium compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Silanols: Formed through oxidation reactions.
Siloxanes: Resulting from further oxidation or condensation reactions.
Substituted Silanes: Produced via nucleophilic substitution reactions.
Applications De Recherche Scientifique
(1H-Inden-1-yl)(dimethyl)(prop-2-en-1-yl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the development of silicon-based biomaterials and as a probe in biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (1H-Inden-1-yl)(dimethyl)(prop-2-en-1-yl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in diverse chemical reactions. The indene moiety provides aromatic stability, while the prop-2-en-1-yl group offers reactivity towards nucleophiles and electrophiles. These combined properties enable the compound to act as a versatile intermediate in chemical synthesis and as a functional material in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-Inden-1-yl)(dimethyl)(methyl)silane: Similar structure but with a methyl group instead of a prop-2-en-1-yl group.
(1H-Inden-1-yl)(dimethyl)(phenyl)silane: Contains a phenyl group in place of the prop-2-en-1-yl group.
(1H-Inden-1-yl)(dimethyl)(ethyl)silane: Features an ethyl group instead of the prop-2-en-1-yl group.
Uniqueness
(1H-Inden-1-yl)(dimethyl)(prop-2-en-1-yl)silane is unique due to the presence of the prop-2-en-1-yl group, which imparts specific reactivity and properties not found in its analogs. This makes it particularly useful in applications requiring selective reactivity and stability.
Propriétés
Numéro CAS |
583029-93-0 |
|---|---|
Formule moléculaire |
C14H18Si |
Poids moléculaire |
214.38 g/mol |
Nom IUPAC |
1H-inden-1-yl-dimethyl-prop-2-enylsilane |
InChI |
InChI=1S/C14H18Si/c1-4-11-15(2,3)14-10-9-12-7-5-6-8-13(12)14/h4-10,14H,1,11H2,2-3H3 |
Clé InChI |
CUVUEMMPVGSMTP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CC=C)C1C=CC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Pyridinemethanol, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-a-methyl-2,6-bis(1-methylethyl)-5-(1-penten-1-yl)-](/img/structure/B15168417.png)

![Naphtho[2,3-B]furan-4,9-diol](/img/structure/B15168421.png)
![1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B15168426.png)

![4,4'-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B15168437.png)
![Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl-](/img/structure/B15168441.png)

![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-[(phenylmethyl)sulfonyl]-](/img/structure/B15168460.png)
![Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate](/img/structure/B15168466.png)
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B15168470.png)
![3,6-Dichloro-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B15168474.png)

